molecular formula C18H13N3O2 B11512622 N-[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]acetamide

N-[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]acetamide

Cat. No.: B11512622
M. Wt: 303.3 g/mol
InChI Key: LJZLINKKPJOSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]acetamide is a heterocyclic compound that features a pyridine ring substituted with cyano, furan, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyano, furan, and phenyl substituents. The final step involves the acylation of the pyridine derivative to form the acetamide group.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized using a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of Substituents: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent. The furan and phenyl groups are typically introduced through cross-coupling reactions such as Suzuki or Heck coupling.

    Acylation: The final step involves the acylation of the pyridine derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]acetamide: can be compared with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and material science.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

N-[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]acetamide

InChI

InChI=1S/C18H13N3O2/c1-12(22)20-18-15(11-19)14(17-8-5-9-23-17)10-16(21-18)13-6-3-2-4-7-13/h2-10H,1H3,(H,20,21,22)

InChI Key

LJZLINKKPJOSET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CO3)C#N

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.